molecular formula C24H27F3N2O4S B6519721 8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903303-97-9

8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Número de catálogo: B6519721
Número CAS: 903303-97-9
Peso molecular: 496.5 g/mol
Clave InChI: GVPGHPPICVQJHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the diazaspirodecane class, characterized by a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two critical substituents:

  • 3-(Trifluoromethyl)benzoyl group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (CF₃) moiety .
  • 2,4,6-Trimethylbenzenesulfonyl group: Modulates steric bulk and sulfonamide-mediated biological interactions .

Molecular Formula: C₂₈H₂₉F₃N₂O₄S (estimated from structural analogs in ).
Molecular Weight: ~554.6 g/mol (calculated based on substituent contributions).

Propiedades

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O4S/c1-16-13-17(2)21(18(3)14-16)34(31,32)29-11-12-33-23(29)7-9-28(10-8-23)22(30)19-5-4-6-20(15-19)24(25,26)27/h4-6,13-15H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGHPPICVQJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic family of compounds, which have garnered significant interest due to their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22F3N2O2S\text{C}_{20}\text{H}_{22}\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure includes a trifluoromethyl group and a sulfonyl moiety, which are critical for its biological activity.

Research indicates that compounds like 8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit their effects primarily through the inhibition of specific enzymes and pathways:

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their vasodilatory effects and potential to lower blood pressure .
    • In studies involving spontaneously hypertensive rats, oral administration led to significant reductions in mean blood pressure .
  • Platelet Aggregation Inhibition :
    • The compound demonstrated inhibition of platelet aggregation in platelet-rich plasma (PRP), with an IC50 value indicating substantial potency at low concentrations .

Biological Activity Data

Activity IC50 Value Model/System Reference
sEH InhibitionNot specifiedSpontaneously Hypertensive Rats
Platelet Aggregation Inhibition53 nMPlatelet-Rich Plasma

Case Study 1: Hypertension Treatment

In a study published in November 2013, researchers evaluated the antihypertensive effects of various diazaspiro[4.5]decane derivatives. The compound under discussion showed promising results in lowering blood pressure in animal models without significant side effects observed in normotensive rats. This suggests a targeted action mechanism that could minimize adverse reactions in non-hypertensive individuals .

Case Study 2: Antiplatelet Activity

Another study focused on the antiplatelet activity of related compounds revealed that modifications to the chemical structure could enhance efficacy. The trifluoromethyl group was particularly noted for its role in increasing biological activity against platelet aggregation .

Comparación Con Compuestos Similares

A. Benzoyl Group Variations

  • Trifluoromethyl (CF₃): Increases metabolic stability and binding to hydrophobic pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated analogs .
  • Chloro/Methoxy : Chlorine enhances electrophilicity, while methoxy groups improve solubility but reduce membrane permeability .

B. Sulfonyl Group Variations

  • Halogenated Sulfonyl (e.g., 4-Fluoro-3-methyl) : Fluorine atoms enhance sulfonamide acidity, improving hydrogen-bonding capacity with biological targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.